molecular formula C13H20 B13956570 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane CAS No. 507227-53-4

2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane

Katalognummer: B13956570
CAS-Nummer: 507227-53-4
Molekulargewicht: 176.30 g/mol
InChI-Schlüssel: WRRMICVMSYPMJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is part of a broader class of tricyclo[3.3.1.1~3,7~]decane derivatives, which are known for their rigid, cage-like configurations. These structures are often found in various natural products and have significant implications in synthetic chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, including key reactions such as the Diels-Alder reaction and Conia-ene reaction. The process begins with the formation of bicyclo[2.2.2]octane, followed by the Conia-ene reaction to form a five-membered ring, ultimately leading to the tricyclo[3.3.1.1~3,7~]decane framework .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and low yield of the synthetic routes. advancements in synthetic methodologies, such as SmI2-mediated reductive cyclization and light-initiated radical addition–fragmentation reactions, have improved the efficiency and yield of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tricyclo[3.3.1.1~3,7~]decane: The parent compound with a similar tricyclic structure.

    2-Ethyltricyclo[3.3.1.1~3,7~]decane: A derivative with an ethyl group instead of a cyclopropyl group.

    2-Nitrotricyclo[3.3.1.1~3,7~]decane: A derivative with a nitro group.

Uniqueness

2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential biological activity compared to its analogs .

Eigenschaften

CAS-Nummer

507227-53-4

Molekularformel

C13H20

Molekulargewicht

176.30 g/mol

IUPAC-Name

2-cyclopropyladamantane

InChI

InChI=1S/C13H20/c1-2-10(1)13-11-4-8-3-9(6-11)7-12(13)5-8/h8-13H,1-7H2

InChI-Schlüssel

WRRMICVMSYPMJY-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2C3CC4CC(C3)CC2C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.